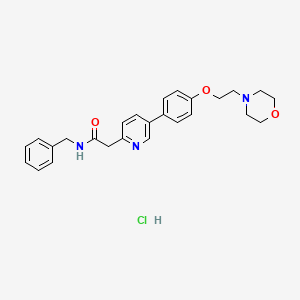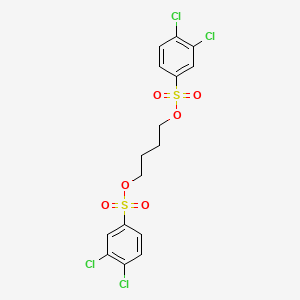
4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate is a chemical compound with the molecular formula C16H14Cl4O6S2 . It is known for its unique structure, which includes two dichlorophenyl groups and sulfonate esters. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-hydroxybutyl 3,4-dichlorobenzenesulfonate under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate esters to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted phenyl compounds.
科学的研究の応用
4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl benzenesulfonate
- 4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 4-chlorobenzenesulfonate
Uniqueness
4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate is unique due to its dual dichlorophenyl groups and sulfonate esters, which confer specific chemical and biological properties.
特性
CAS番号 |
6953-05-5 |
|---|---|
分子式 |
C16H14Cl4O6S2 |
分子量 |
508.2 g/mol |
IUPAC名 |
4-(3,4-dichlorophenyl)sulfonyloxybutyl 3,4-dichlorobenzenesulfonate |
InChI |
InChI=1S/C16H14Cl4O6S2/c17-13-5-3-11(9-15(13)19)27(21,22)25-7-1-2-8-26-28(23,24)12-4-6-14(18)16(20)10-12/h3-6,9-10H,1-2,7-8H2 |
InChIキー |
UBFICBDMUNYCTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)OCCCCOS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


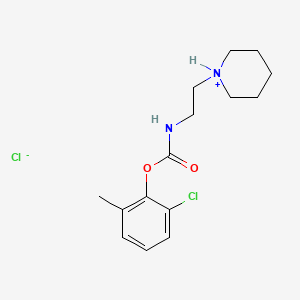
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
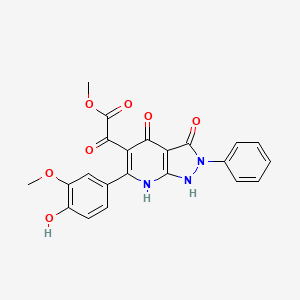
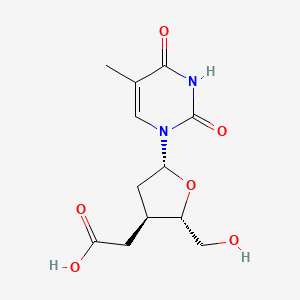

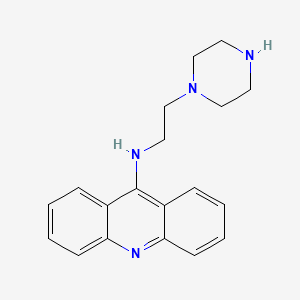

![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)



